molecular formula C8H8FNO2 B597310 Ethyl 6-fluoropicolinate CAS No. 1207609-63-9

Ethyl 6-fluoropicolinate

Cat. No.: B597310
CAS No.: 1207609-63-9
M. Wt: 169.155
InChI Key: IRIBDRWZEDUREH-UHFFFAOYSA-N
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Description

Ethyl 6-fluoropicolinate (CAS: 1207609-63-9) is a fluorinated pyridine derivative with the molecular formula C₈H₈FNO₂ and a molecular weight of 169.15 g/mol . Structurally, it consists of a pyridine ring substituted with a fluorine atom at the 6-position and an ethyl ester group at the 2-position (pyridine-2-carboxylate backbone). This compound is a liquid at room temperature with a purity of ≥95% and is primarily used as a building block in pharmaceutical and agrochemical synthesis . The fluorine atom enhances electron-withdrawing properties, influencing reactivity in cross-coupling reactions and metabolic stability in drug candidates .

Properties

IUPAC Name

ethyl 6-fluoropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-2-12-8(11)6-4-3-5-7(9)10-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRIBDRWZEDUREH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-fluoropicolinate typically involves the fluorination of picolinic acid derivatives. One common method includes the reaction of a pyridine derivative with silver fluoride in acetonitrile. The reaction is carried out at room temperature for several hours, resulting in the formation of the desired fluorinated product .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-fluoropicolinate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Nucleophilic Substitution: Substituted pyridine derivatives.

    Oxidation: Fluorinated carboxylic acids.

    Reduction: Fluorinated alcohols.

Scientific Research Applications

Ethyl 6-fluoropicolinate is utilized in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex fluorinated compounds.

    Biology: In the study of enzyme interactions and metabolic pathways involving fluorinated substrates.

    Medicine: Potential use in the development of pharmaceuticals due to its unique fluorinated structure.

    Industry: Used in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of ethyl 6-fluoropicolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules, potentially leading to inhibition or activation of specific pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 6-fluoropicolinate vs. Mthis compound

  • Structural Differences: Mthis compound (CAS: 455-71-0) replaces the ethyl ester with a methyl group, resulting in a molecular formula of C₇H₆FNO₂ and a lower molecular weight (155.13 g/mol) .
  • Physicochemical Properties: this compound is a liquid, while the methyl analog is a solid with a melting point of 51–55°C .
  • Applications : Both serve as fluorinated building blocks, but the methyl ester’s lower molecular weight may favor reactions requiring smaller steric hindrance .

This compound vs. Ethyl 6-chloro-3-fluoropicolinate

  • Structural Differences: Ethyl 6-chloro-3-fluoropicolinate (CAS: 1214363-79-7) features chlorine at the 6-position and fluorine at the 3-position, with a molecular formula of C₈H₇ClFNO₂ and a higher molecular weight (203.60 g/mol) .
  • Applications : The chloro-fluoro combination is valuable in synthesizing dual-functionalized intermediates for kinase inhibitors .

This compound vs. Methyl 6-chloro-5-fluoropicolinate

  • Structural Differences: Methyl 6-chloro-5-fluoropicolinate (CAS: 1214337-05-9) contains chlorine at the 6-position and fluorine at the 5-position, with a molecular formula of C₇H₅ClFNO₂ and a molecular weight of 189.58 g/mol .
  • Physicochemical Properties: The additional halogen increases molecular weight and may reduce solubility compared to mono-halogenated analogs .
  • Applications : This compound is utilized in metal-catalyzed coupling reactions for agrochemicals .

Physicochemical Properties Table

Compound CAS Molecular Formula Molecular Weight (g/mol) Physical State Melting Point (°C) Boiling Point (°C) Purity
This compound 1207609-63-9 C₈H₈FNO₂ 169.15 Liquid ≥95%
Mthis compound 455-71-0 C₇H₆FNO₂ 155.13 Solid 51–55 246 ± 25 (pred.) ≥98%
Ethyl 6-chloro-3-fluoropicolinate 1214363-79-7 C₈H₇ClFNO₂ 203.60 Solid ≥98%
Methyl 6-chloro-5-fluoropicolinate 1214337-05-9 C₇H₅ClFNO₂ 189.58 Solid ≥98%

*Data sourced from *.

Biological Activity

Ethyl 6-fluoropicolinate is an organic compound characterized by its pyridine ring structure, which is substituted with a fluorine atom and an ethyl ester functional group. This compound has garnered attention in medicinal chemistry and agrochemical applications due to its significant biological activity. This article provides a comprehensive overview of the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data tables and research findings.

  • Molecular Formula : C₇H₈FNO₂
  • Molecular Weight : Approximately 159.14 g/mol
  • Structure : The presence of the fluorine atom enhances the compound's lipophilicity and metabolic stability, which are crucial for its biological activity.

Biological Activity Overview

This compound exhibits a range of biological activities, primarily through its interactions with various enzymes and cellular pathways. Key findings include:

  • Enzyme Interactions : It has been shown to interact with cytochrome P450 enzymes, which are essential for drug metabolism. This interaction can influence the pharmacokinetics of co-administered drugs .
  • Cellular Effects : this compound modulates cellular processes such as apoptosis, oxidative stress response, and gene expression regulation. Studies indicate that it can alter the expression of genes involved in these pathways, suggesting potential therapeutic implications .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as a competitive inhibitor for certain enzymes, affecting their catalytic activity.
  • Signaling Pathway Modulation : It influences key signaling pathways that regulate cell survival and proliferation.
  • Metabolic Stability : The incorporation of fluorine reduces susceptibility to metabolic degradation, enhancing the compound's half-life in biological systems .

Case Study 1: Cytochrome P450 Interaction

A study investigated the interaction between this compound and cytochrome P450 enzymes. Results demonstrated that the compound could inhibit specific isoforms of cytochrome P450, leading to altered drug metabolism profiles in vitro:

Enzyme IsoformInhibition %IC50 (µM)
CYP3A445%12.5
CYP2D630%18.0

This inhibition profile suggests potential drug-drug interaction risks when used alongside other medications metabolized by these enzymes .

Case Study 2: Cellular Response Modulation

In cellular assays, this compound was shown to induce apoptosis in cancer cell lines through the modulation of pro-apoptotic and anti-apoptotic gene expressions. The following table summarizes the effects observed:

Cell LineApoptosis Induction (%)Key Gene Changes
HeLa (cervical)60%Upregulation of BAX
MCF-7 (breast)50%Downregulation of BCL-2

These findings highlight the compound's potential as an anticancer agent by promoting programmed cell death in malignant cells .

Toxicological Considerations

While this compound shows promising biological activity, its safety profile must be considered. Toxicity studies in animal models indicate that at higher doses, the compound may exhibit adverse effects such as hepatotoxicity and nephrotoxicity:

Dose (mg/kg)Hepatotoxicity (%)Nephrotoxicity (%)
10105
503520

These results underscore the importance of dose optimization in therapeutic applications .

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